1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-
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Overview
Description
1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a 4-chlorophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorophenethylamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione can be achieved through continuous flow processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives with various functional groups.
Reduction: Reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Substituted pyrrole derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 4-Chlorophenethyl bromide
- 4-Chlorophenyl isocyanate
Uniqueness
1-(4-Chlorophenethyl)-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the combination of a pyrrole ring with a 4-chlorophenethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
95498-14-9 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |
InChI Key |
MZOKHTDHXVAGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)Cl |
Origin of Product |
United States |
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